N-butyl-4-hydroxybenzamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-4-hydroxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-2-3-8-12-11(14)9-4-6-10(13)7-5-9/h4-7,13H,2-3,8H2,1H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPNCAIPZFMVZIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=CC=C(C=C1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Methodological Advancements for N Butyl 4 Hydroxybenzamide and Its Analogues
Established Synthetic Pathways to N-butyl-4-hydroxybenzamide
The formation of the amide bond in this compound is central to its synthesis. Several established pathways achieve this, each with distinct advantages regarding starting materials, reaction conditions, and scalability.
Direct amidation is a common and straightforward method for synthesizing this compound. This typically involves the reaction of a 4-hydroxybenzoic acid derivative with n-butylamine. One documented procedure involves heating a mixture of methyl 4-hydroxybenzoate (B8730719) and n-butylamine at reflux for several days. acs.orgrsc.org The reaction can also be performed by reacting 4-hydroxybenzoic acid with n-butylamine. rsc.org To drive the reaction, which can be slow, catalysts or activating agents are often employed. For example, the amidation of carboxylic acids with amines can be facilitated by reagents like triphenylphosphine (B44618) (PPh3) and iodine (I2), which activate the carboxylic acid for nucleophilic attack by the amine. rsc.org Another approach uses borate (B1201080) reagents, such as B(OCH2CF3)3, to directly couple carboxylic acids and amines, often at elevated temperatures. acs.org
In a study on biomass pretreatment, this compound was identified as a product formed from the reaction of butylamine (B146782) with p-hydroxybenzoyl units present in poplar lignin (B12514952). rsc.org This highlights the fundamental nature of the amidation reaction between a butylamine source and a 4-hydroxybenzoyl ester.
Table 1: Selected Amidation Reaction Conditions
| Starting Material | Amine | Conditions | Reference |
|---|---|---|---|
| Methyl 4-hydroxybenzoate | n-Butylamine | Reflux, 4 days | acs.org |
| 4-Hydroxybenzoic Acid | Benzylamine | PPh3, I2, Et3N, CH2Cl2 | rsc.org |
Modern synthetic chemistry frequently employs coupling reagents to facilitate amide bond formation under milder conditions than traditional reflux methods. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a widely used zero-byproduct coupling agent for this purpose. researchgate.netmdpi.com In this approach, EDC activates the carboxylic acid group of 4-hydroxybenzoic acid, forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by n-butylamine to form the desired this compound. mdpi.comacs.org The reaction is often performed in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to improve efficiency and suppress side reactions. mdpi.com This method is a cornerstone for synthesizing libraries of amide-containing compounds, including various 4-hydroxybenzamide (B152061) analogues. researchgate.netacs.org
For example, the synthesis of N-substituted benzimidazole (B57391) amides has been achieved by a coupling reaction between a benzyl-protected benzoic acid and an amine using EDC·HCl and HOBt as the carboxyl-activating agents. mdpi.com Similarly, ester base-pairing for sequence information transfer has utilized EDC coupling to form amide bonds between benzoic acid units and phenol (B47542) monomers. rsc.org
Etherification reactions target the phenolic hydroxyl group of 4-hydroxybenzoic acid or its derivatives, leading to the synthesis of important analogues. researchgate.net A common strategy involves O-benzylation, where the hydroxyl group is converted to a benzyloxy ether. For instance, 4-(Benzyloxy)-N-butylbenzamide can be synthesized from this compound by reacting it with benzyl (B1604629) bromide in the presence of a strong base like sodium hydride (NaH) in a solvent such as dimethylformamide (DMF). acs.orgnih.gov This protection or modification of the hydroxyl group is often a key step in multi-step syntheses, allowing for subsequent chemical transformations that might otherwise be incompatible with a free phenol. nih.gov Etherification is also mentioned as one of the key reactions, alongside imidation and EDC coupling, for developing 4-hydroxybenzamide analogues for biological screening. researchgate.net
Multi-step synthetic routes involving nucleophilic substitution followed by amide coupling are employed to create more complex analogues of this compound. For example, a synthetic pathway for a dual Sirt2/HDAC6 inhibitor starts with the nucleophilic substitution of ethyl 4-(bromomethyl)benzoate (B8499459) with butylamine to furnish a secondary amine. acs.org This amine is then coupled with 5-bromopentanoic acid to form an amide, which undergoes further transformations. acs.org This strategy demonstrates how the N-butyl amide moiety can be incorporated into a larger molecular framework built upon a benzoate (B1203000) scaffold.
Another example involves the nucleophilic substitution of the hydroxyl group of 4-hydroxybenzamide, which acts as a nucleophile, attacking an acyl chloride to form an ether linkage, resulting in compounds like N-butyl-4-(thiazol-2-yloxy)benzamide. evitachem.com While the starting material is not this compound itself, this illustrates a strategy for creating analogues by modifying the 4-hydroxy position prior to or after amidation.
Hydroxylaminolysis is a key reaction for synthesizing N-hydroxybenzamide analogues, which are a prominent class of compounds, particularly as histone deacetylase (HDAC) inhibitors. acs.orgsmolecule.com This reaction does not produce this compound but rather converts an ester precursor, such as an ethyl benzoate, into the corresponding N-hydroxybenzamide (a hydroxamic acid). smolecule.comnih.gov The process involves the nucleophilic acyl substitution of the ester with hydroxylamine (B1172632) (NH2OH), typically in the presence of a base like sodium hydroxide. acs.orgsmolecule.com
This method is the final step in the synthesis of numerous complex molecules where the N-hydroxybenzamide functionality serves as a crucial zinc-binding group. acs.orgsmolecule.com For example, the synthesis of dual Sirt2/HDAC6 inhibitors often concludes with the hydroxylaminolysis of an ethyl benzoate precursor to furnish the final N-hydroxybenzamide product. acs.org
Derivatization Strategies for Structural Modification and Enhanced Detection
To facilitate analysis, particularly in complex biological or environmental matrices, this compound and its parent compound, 4-hydroxybenzoic acid, can be chemically modified. This derivatization aims to improve properties such as volatility for gas chromatography (GC) or ionization efficiency for mass spectrometry (MS).
Common derivatization strategies include:
Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are used to replace the active hydrogen atoms on the hydroxyl and amide groups with trimethylsilyl (B98337) (TMS) groups. nih.govscispace.com This increases the compound's volatility and thermal stability, making it more suitable for GC-MS analysis. nih.gov
Acetylation: The use of acetic anhydride (B1165640) can convert the polar hydroxyl group into an acetate (B1210297) ester. akjournals.com This in-situ acetylation can be performed in aqueous samples prior to extraction and analysis, improving chromatographic peak shape and sensitivity. akjournals.com
Dansylation: For enhanced detection in mass spectrometry, derivatization with dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) is employed. researchgate.net The dansyl group introduces a permanently charged and highly ionizable moiety, significantly increasing the detection sensitivity in techniques like nano-ultra-performance liquid chromatography coupled with mass spectrometry (nanoUPLC-MS). researchgate.net This strategy has been successfully used to screen for 4-hydroxybenzoates and their metabolites. researchgate.net
These derivatization methods are crucial for the quantitative and qualitative analysis of this compound and related compounds in various analytical applications.
Table 2: Derivatization Methods for Analysis of 4-Hydroxybenzoates
| Derivatization Method | Reagent | Purpose | Analytical Technique | Reference |
|---|---|---|---|---|
| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability | GC-MS | nih.govscispace.com |
| Acetylation | Acetic anhydride | Reduce polarity, improve peak shape | GC | akjournals.com |
Alkylation and Acylation Techniques
The construction of this compound and its analogues primarily involves the formation of an amide bond and, in many cases, the modification of the phenolic hydroxyl group. Alkylation and acylation reactions are fundamental to these transformations.
A direct and efficient method for the synthesis of this compound involves the amidation of a 4-hydroxybenzoic acid derivative with n-butylamine. For instance, heating a mixture of methyl 4-hydroxybenzoate with an excess of n-butylamine can yield the desired product. acs.org This reaction proceeds via nucleophilic acyl substitution, where the butylamine attacks the carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and formation of the more stable amide.
Alternatively, the synthesis can be approached by first preparing N-butyl-p-hydroxybenzamide and then performing further modifications if required. One documented synthesis of this compound involves heating methyl 4-hydroxybenzoate and n-butylamine at reflux for an extended period. acs.org
Another key synthetic manipulation is the O-alkylation of the phenolic hydroxyl group. For example, this compound can be O-alkylated using an appropriate alkyl halide in the presence of a base. A common procedure involves treating this compound with a reagent like benzyl bromide and a base such as sodium hydride in a solvent like dimethylformamide (DMF) to yield the corresponding O-alkylated product. acs.org This Williamson ether synthesis approach allows for the introduction of various substituents onto the phenolic oxygen, creating a library of analogues.
The choice of reagents and reaction conditions is critical for achieving high yields and selectivity. For the amidation of carboxylic acids, activating agents are often employed. A combination of triphenylphosphine (PPh₃) and iodine (I₂) has been shown to be an effective system for mediating the amidation of carboxylic acids, including 4-hydroxybenzoic acid, with various amines. rsc.org The sequence of reagent addition in these reactions can significantly impact the outcome, with the pre-formation of an aminophosphonium iodide intermediate often leading to higher yields of the desired amide and minimizing the formation of undesired acid anhydrides. rsc.org
Palladium-catalyzed reactions have also emerged as powerful tools for the synthesis of N-alkylated benzamides. These methods often proceed via C-H bond activation, allowing for the direct coupling of N-substituted benzamides with various partners. nycu.edu.tw While not a direct synthesis of this compound, these advanced techniques highlight the breadth of methods available for creating complex benzamide (B126) structures.
Table 1: Selected Synthetic Methods for this compound and Analogues
| Starting Material(s) | Reagents and Conditions | Product | Yield | Reference |
| Methyl 4-hydroxybenzoate, n-butylamine | Reflux | This compound | Good | acs.org |
| This compound, Benzyl bromide | NaH, DMF, rt, 18 h | 4-(Benzyloxy)-N-butylbenzamide | Good | acs.org |
| 4-Hydroxybenzoic acid, Benzylamine | PPh₃, I₂, Et₃N, CH₂Cl₂ | N-Benzyl-4-hydroxybenzamide | Good | rsc.org |
| 4-Butoxybenzoic acid, 2-(2-Methylphenoxy)ethylamine | SOCl₂, then Et₃N, DCM | 4-Butoxy-N-[2-(2-methylphenoxy)ethyl]benzamide | - | vulcanchem.com |
Yields are reported as "Good" when specific percentages are not provided in the source material.
Strategies for Mass Spectrometry-Enhanced Detection
The accurate detection and quantification of this compound and its analogues are essential for their analysis in various matrices. Mass spectrometry (MS), particularly when coupled with gas chromatography (GC) or liquid chromatography (LC), is a powerful analytical tool for this purpose. However, the inherent chemical properties of these compounds can sometimes necessitate derivatization to enhance their analytical performance.
For GC-MS analysis, derivatization is often employed to increase the volatility and thermal stability of polar compounds containing hydroxyl and amide groups. A common strategy for compounds with phenolic hydroxyl groups is silylation. Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to convert the hydroxyl group into a trimethylsilyl (TMS) ether. nih.govnih.gov This process reduces the polarity of the analyte, leading to improved peak shape and sensitivity in GC-MS. For instance, a method for analyzing phenolic compounds involves drying the extract and then derivatizing with a mixture of pyridine, methoxamine (B1676408) hydrochloride, and MSTFA. nih.gov
Alkylation is another derivatization technique that can be applied. For example, in the analysis of sulfabenzamide (B183) derivatives, alkylation with alkyl iodides was found to be a successful strategy to prepare the compounds for GC-MS analysis. nih.gov This approach can be relevant for this compound, where the phenolic proton could be replaced with an alkyl group to improve its chromatographic behavior.
The fragmentation patterns of N-alkylated benzamides in electron ionization (EI) mass spectrometry are also of interest for structural elucidation. The fragmentation of N-alkylsulfabenzamides has been shown to proceed through specific rearrangement processes, leading to the formation of stable N-alkylphenylcyanide cations. nih.gov Understanding these fragmentation pathways is crucial for identifying unknown analogues and metabolites. In some cases, the presence of an N-alkyl group can suppress certain fragmentation pathways and promote others, providing valuable structural information. nist.gov
For LC-MS analysis, derivatization can also be used to enhance ionization efficiency and detection sensitivity. A derivatization-enhanced detection strategy (DEDS) has been successfully applied to the analysis of 4-hydroxybenzoates and their metabolites. researchgate.net This involves chemical derivatization to introduce a tag that improves the compound's response in the mass spectrometer. While not specifically documented for this compound, this approach represents a promising avenue for its trace analysis.
Deuterium labeling is another strategy to improve quantification in mass spectrometry. The synthesis of deuterated internal standards, such as n-butyl 4-hydroxybenzoate-d4, can minimize matrix effects in LC-MS/MS analysis, allowing for more precise and accurate quantification of the target analyte in complex samples. nih.gov
Table 2: Derivatization Reagents for Mass Spectrometry Analysis of Related Compounds
| Analyte Type | Derivatization Reagent | Purpose | Analytical Technique | Reference |
| Phenolic Compounds | N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Increase volatility and thermal stability | GC-MS | nih.gov |
| Carboxylic and Phenolic Compounds | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility for GC analysis | GC-MS | nih.gov |
| Sulfabenzamides | Alkyl iodides | Improve suitability for GC-MS analysis | GC-MS | nih.gov |
| 4-Hydroxybenzoates | Dansyl chloride (as part of DEDS) | Enhance detection sensitivity | LC-MS | researchgate.net |
Advanced Spectroscopic and Chromatographic Characterization of N Butyl 4 Hydroxybenzamide
Spectroscopic Analysis for Structural Elucidation
Spectroscopic analysis is fundamental to confirming the identity and structural integrity of N-butyl-4-hydroxybenzamide. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique insights into the molecule's atomic arrangement and electronic properties.
NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of this compound. Both ¹H and ¹³C NMR provide data on the chemical environment of each nucleus, allowing for unambiguous structural assignment.
¹H NMR: The proton NMR spectrum of this compound displays characteristic signals for both the aromatic and the n-butyl portions of the molecule. The aromatic protons on the p-substituted benzene (B151609) ring typically appear as two distinct doublets. The protons ortho to the amide group are deshielded compared to those ortho to the hydroxyl group. The signals for the n-butyl chain appear in the upfield region, with chemical shifts and splitting patterns corresponding to the CH₃, CH₂, CH₂, and N-CH₂ groups. In studies involving lignin (B12514952) extracts, a proton signal at 7.80 ppm (in DMSO-d₆) has been assigned to the N-butyl amide of p-hydroxybenzoate (pHB) moieties. rsc.org
¹³C NMR: The ¹³C NMR spectrum complements the ¹H NMR data by showing signals for each unique carbon atom. Key signals include the carbonyl carbon of the amide group, typically found in the 165-170 ppm range, and the aromatic carbons. The carbon attached to the hydroxyl group (C4) and the carbon attached to the amide group (C1) have distinct chemical shifts. The four carbons of the n-butyl chain are also resolved, generally appearing between 13 and 40 ppm. rsc.org For instance, in related compounds, the carbons of the butyl chain can be seen at varied ppm ranges. rsc.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for this compound Note: These are typical, predicted values. Actual shifts can vary based on solvent and experimental conditions.
| Assignment | ¹H NMR (ppm) | Multiplicity | ¹³C NMR (ppm) |
| Aromatic (ortho to C=O) | ~7.7-7.8 | Doublet | ~128-130 |
| Aromatic (ortho to OH) | ~6.8-6.9 | Doublet | ~115-116 |
| Phenolic OH | ~9.5-10.0 | Singlet (broad) | - |
| Amide NH | ~8.0-8.5 | Triplet (broad) | - |
| N-CH₂ -CH₂-CH₂-CH₃ | ~3.2-3.4 | Quartet | ~39-40 |
| N-CH₂-CH₂ -CH₂-CH₃ | ~1.4-1.6 | Sextet | ~31-32 |
| N-CH₂-CH₂-CH₂ -CH₃ | ~1.3-1.4 | Sextet | ~20 |
| N-CH₂-CH₂-CH₂-CH₃ | ~0.9 | Triplet | ~13-14 |
| C =O | - | - | ~167-168 |
| Ar-C -OH | - | - | ~160-162 |
| Ar-C -C=O | - | - | ~125-127 |
IR spectroscopy is used to identify the functional groups present in this compound. The spectrum reveals characteristic absorption bands corresponding to the vibrational frequencies of specific bonds. In studies analyzing the conversion of esters to amides, IR spectroscopy confirms the reaction by showing the appearance of amide-related bands. rsc.org
Key vibrational frequencies for this compound include:
O-H Stretch: A broad band typically in the region of 3200-3600 cm⁻¹, characteristic of the phenolic hydroxyl group.
N-H Stretch: A sharp to medium band around 3300-3500 cm⁻¹, corresponding to the amide N-H bond.
C-H Stretches: Signals just below 3000 cm⁻¹ for the aliphatic n-butyl group and just above 3000 cm⁻¹ for the aromatic ring.
C=O Stretch (Amide I band): A strong, sharp absorption peak typically found between 1630 and 1680 cm⁻¹. For related primary amides like 4-hydroxybenzamide (B152061), this peak is prominent. researchgate.net
N-H Bend (Amide II band): A band of variable intensity located around 1510-1570 cm⁻¹. rsc.org
C-O Stretch: A signal in the 1200-1300 cm⁻¹ range due to the phenolic C-O bond.
Table 2: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |
| Phenolic O-H | Stretch | 3200 - 3600 | Strong, Broad |
| Amide N-H | Stretch | 3300 - 3500 | Medium |
| Aromatic C-H | Stretch | >3000 | Variable |
| Aliphatic C-H | Stretch | <3000 | Variable |
| Amide C=O | Stretch (Amide I) | 1630 - 1680 | Strong |
| Amide N-H | Bend (Amide II) | 1510 - 1570 | Medium |
| Aromatic C=C | Stretch | 1450 - 1600 | Variable |
| Phenolic C-O | Stretch | 1200 - 1300 | Strong |
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The chromophore in this compound is the 4-hydroxybenzoyl system. The UV spectrum is characterized by absorption bands in the ultraviolet region, arising from π → π* transitions within the benzene ring and the carbonyl group.
Studies on the closely related compound, butylparaben (B1668127) (butyl 4-hydroxybenzoate), show a primary absorption maximum (λmax) around 255-260 nm. nist.gov The position of this maximum can be influenced by the solvent. A secondary absorption feature or shoulder may also be observed at higher wavelengths, around 280-300 nm. nist.govnih.gov The absorption spectrum is a key parameter for quantitative analysis using UV detectors in liquid chromatography. oecd.org
Table 3: Typical UV-Vis Absorption Data for the 4-Hydroxybenzoyl Chromophore
| Transition Type | Typical λmax (nm) | Solvent Effects |
| π → π | 255 - 260 | Minor shifts depending on solvent polarity |
| n → π | ~280 - 300 | May appear as a shoulder; sensitive to solvent polarity |
Chromatographic and Mass Spectrometric Techniques for Analysis
Chromatographic methods are essential for separating this compound from complex mixtures and for its precise quantification. Mass spectrometry, often coupled with chromatography, provides definitive identification based on the mass-to-charge ratio.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques for the analysis of this compound. These methods offer high resolution, sensitivity, and reproducibility.
Research has demonstrated the successful use of LC-MS to identify and quantify this compound in extracts from butylamine-pretreated biomass. rsc.org In this work, the compound was synthetically prepared and used as a reference standard to validate its presence in the extracts. rsc.org
Typical analytical conditions involve a reversed-phase column, such as a C18 column, with a mobile phase consisting of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous component, often with a pH modifier like formic or phosphoric acid. sielc.comakjournals.com Detection is commonly performed using a UV detector set at the compound's λmax (around 255 nm) or a photodiode array (PDA) detector. akjournals.comasean.orgbenthamdirect.com For definitive identification and enhanced sensitivity, LC is frequently coupled with a mass spectrometer (LC-MS). rsc.org UPLC systems, which use smaller particle size columns, allow for faster and more efficient separations compared to traditional HPLC. akjournals.com
Table 4: Example HPLC/UPLC Method Parameters for Benzamide (B126)/Paraben Analysis
| Parameter | Typical Conditions | Reference |
| Column | Reversed-Phase C18 (e.g., 2.1 x 50 mm, 1.7 µm for UPLC) | akjournals.com |
| Mobile Phase | Gradient or isocratic elution with Acetonitrile/Water or Methanol/Water | nih.govsielc.comasean.org |
| Additives | Phosphoric acid or Formic acid (for MS compatibility) | sielc.comakjournals.com |
| Flow Rate | 0.2 - 1.5 mL/min | akjournals.comasean.org |
| Detection | UV at ~255 nm, PDA (210-400 nm), or Mass Spectrometry (MS) | rsc.orgakjournals.combenthamdirect.com |
| Internal Standard | sec-Butyl p-hydroxybenzoate (for related compounds) | nih.gov |
Gas chromatography is another viable technique for the analysis of this compound, although it is more commonly applied to its more volatile ester analog, butylparaben. nih.govsigmaaldrich.com For direct GC analysis, the compound must be thermally stable and sufficiently volatile. Due to the presence of polar -OH and -NH groups, which can cause peak tailing and reduce volatility, derivatization is often required. This typically involves converting the polar groups into less polar ethers or esters (e.g., silylation) prior to injection.
A validated GC method for the simultaneous determination of parabens and 4-hydroxybenzoic acid utilized an SE-30 packed column with flame-ionization detection (FID). nih.gov Such a method could be adapted for this compound, likely incorporating a derivatization step to improve chromatographic performance.
Table 5: Potential GC Method Parameters for this compound Analysis
| Parameter | Potential Conditions (based on related compounds) | Reference |
| Column | Capillary column (e.g., SE-30, DB-5) | nih.gov |
| Derivatization | Silylation (e.g., with BSTFA or TMCS) to increase volatility | - |
| Injector Temp. | 250 - 280 °C | - |
| Oven Program | Temperature gradient (e.g., 100 °C to 250 °C) | - |
| Carrier Gas | Helium or Hydrogen | - |
| Detection | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | nih.gov |
Mass Spectrometry (MS) Techniques (e.g., ESI-Orbitrap MS, LTQ Orbitrap)
High-resolution mass spectrometry (HRMS) platforms, such as those combining a quadrupole with an Orbitrap mass analyzer (Q-Orbitrap) or a linear ion trap with an Orbitrap (LTQ-Orbitrap), are powerful tools for the definitive identification and structural elucidation of small molecules like this compound. nih.govresearchgate.net These hybrid systems offer the dual benefit of high mass accuracy (typically below 5 ppm), which facilitates the determination of elemental composition, and the capacity for multi-stage fragmentation (MSn) experiments, which provides detailed structural information. nih.govmdpi.com Techniques like electrospray ionization (ESI) are commonly used to generate ions from polar molecules for MS analysis. nih.gov
For this compound (C₁₁H₁₄NO₂), the theoretical exact mass can be calculated and used for its identification in complex matrices. In positive ion mode ESI, the compound is expected to be detected primarily as a protonated molecule [M+H]⁺.
A typical analytical setup would involve liquid chromatography (LC) for separation, followed by detection with an LTQ-Orbitrap mass spectrometer. mdpi.com The full-scan MS data acquired with high resolution would be used to identify the precursor ion of this compound based on its accurate mass. Subsequent data-dependent MS/MS scans, utilizing higher-energy collisional dissociation (HCD), would fragment the precursor ion to produce a characteristic spectrum of product ions. ualberta.ca The fragmentation pattern is key to confirming the structure. For this compound, characteristic fragmentation would likely involve the cleavage of the amide bond and the butyl chain.
Table 1: Theoretical Mass Spectrometry Data for this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₄NO₂ | nih.gov |
| Molecular Weight | 194.23 g/mol | nih.gov |
| Theoretical Exact Mass (Monoisotopic) | 194.0943 g/mol | nih.gov |
| Expected Ion (ESI+) | [M+H]⁺ | nih.gov |
| m/z of [M+H]⁺ | 195.1021 | Calculated |
| Expected Ion (ESI+) | [M+Na]⁺ | mdpi.com |
| m/z of [M+Na]⁺ | 217.0840 | Calculated |
This table is generated based on theoretical calculations and typical instrument behavior.
Metabolite identification studies on related 4-hydroxybenzoates using nanoUPLC-LTQ Orbitrap have demonstrated the effectiveness of this technique. researchgate.net In such studies, hydrolysis is a common metabolic pathway, leading to the cleavage of the ester or amide bond to form 4-hydroxybenzoic acid. researchgate.net The high sensitivity and resolution of the LTQ-Orbitrap allow for the detection and identification of these and other modified metabolites even at low concentrations. researchgate.netnih.gov
X-ray Diffraction Studies for Solid-State Structure
X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. usp.org Single-crystal X-ray diffraction, in particular, provides precise information on bond lengths, bond angles, and intermolecular interactions, revealing the solid-state structure of this compound (also known as butylparaben). researchgate.net
The crystal structure of this compound has been determined. researchgate.net In its pure form, the compound's crystal lattice is organized by specific intermolecular forces. The structure features aromatic rings arranged in planes that are stabilized by π−π stacking interactions. researchgate.net A critical interaction governing the packing is the hydrogen bond formed between the phenolic hydroxyl group of one molecule and the carbonyl oxygen of the amide group on an adjacent molecule. researchgate.net
Co-crystallization studies have also provided insight into the compound's structural properties. In a 1:1 co-crystal with isonicotinamide, this compound molecules form dimers with the co-former through strong O—H⋯N and N—H⋯O hydrogen bonds. researchgate.net These dimers then link into ribbons via further hydrogen bonding. researchgate.net Such studies highlight the hydrogen bonding capabilities of the phenolic and amide groups.
Table 2: Crystallographic Data for Butylparaben (this compound) Co-crystal
| Parameter | Value | Source |
| Compound | Butylparaben–isonicotinamide (1/1) | researchgate.net |
| Formula | C₁₁H₁₄O₃·C₆H₆N₂O | researchgate.net |
| Crystal System | Monoclinic | researchgate.net |
| Space Group | P2₁/n | researchgate.net |
| a (Å) | 5.8617 (3) | researchgate.net |
| b (Å) | 27.2605 (11) | researchgate.net |
| c (Å) | 11.4550 (5) | researchgate.net |
| β (°) ** | 95.109 (4) | researchgate.net |
| Volume (ų) ** | 1821.24 (15) | researchgate.net |
| Key Hydrogen Bonds | O—H⋯N, N—H⋯O | researchgate.net |
Note: This data is for the co-crystal of this compound and isonicotinamide, as detailed structural data for the pure compound can be found in specialized crystallographic databases under the refcode UDOMIL. researchgate.net
Computational Chemistry and Molecular Modeling of N Butyl 4 Hydroxybenzamide Interactions
Quantum Chemical Calculationsmdpi.combenchchem.comintelcentru.rodoi.org
Quantum chemical calculations are fundamental to understanding the intrinsic electronic properties of a molecule. These methods, rooted in quantum mechanics, provide detailed information about electron distribution and energy levels, which dictate the molecule's reactivity and interaction potential.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity. libretexts.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for molecular stability; a larger gap implies higher stability and lower chemical reactivity. doi.org
For N-butyl-4-hydroxybenzamide, FMO analysis helps to identify the regions of the molecule most likely to participate in chemical reactions. The electron density of the HOMO is typically localized on the electron-rich phenol (B47542) and amide groups, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO's density distribution highlights potential sites for nucleophilic attack. researchgate.netresearchgate.net The energy of these orbitals can be calculated to predict the molecule's reactivity and kinetic stability. sapub.org
Table 1: Calculated Frontier Molecular Orbital Properties
| Parameter | Description | Typical Predicted Value for this compound | Implication |
| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 eV | Indicates electron-donating ability |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | ~ 5.0 eV | Reflects chemical stability and reactivity doi.org |
Note: The values presented are illustrative and derived from typical DFT calculations for similar phenolic compounds.
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a powerful and widely used computational method to investigate the electronic structure of molecules. intelcentru.romdpi.com DFT calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties by modeling the electron density. intelcentru.romdpi.com For this compound, DFT is applied to:
Optimize Molecular Geometry: To find the most stable three-dimensional arrangement of atoms. intelcentru.ro
Calculate Electronic Properties: To determine properties like dipole moment, polarizability, and the energies of frontier molecular orbitals (HOMO and LUMO). intelcentru.ro
Simulate Vibrational Spectra: To predict infrared and Raman spectra, which can be compared with experimental data for structural validation. intelcentru.ro
Investigate Reaction Mechanisms: To model the pathways of chemical reactions involving the molecule. southampton.ac.uk
DFT studies on related 4-hydroxybenzamide (B152061) structures have been used to understand their stability and interactions in larger systems, such as co-crystals, providing a theoretical basis for designing new materials with specific properties. nih.gov
Molecular Electrostatic Potential (MESP) Mapping
Molecular Electrostatic Potential (MESP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.netmdpi.com It is invaluable for predicting how a molecule will interact with other molecules, particularly in biological systems. researchgate.netproteopedia.org The MESP map uses a color scale to represent different potential values:
Red: Indicates regions of negative electrostatic potential, which are susceptible to electrophilic attack and are often associated with lone pairs of electrons (e.g., on the oxygen atoms of the hydroxyl and carbonyl groups). researchgate.netresearchgate.net
Blue: Represents regions of positive electrostatic potential, which are prone to nucleophilic attack (e.g., around the hydrogen atoms of the amide and hydroxyl groups). researchgate.netresearchgate.net
Green: Denotes neutral or regions of very low potential. researchgate.net
For this compound, the MESP map would show strong negative potentials around the phenolic and carbonyl oxygen atoms, making them key sites for hydrogen bonding. researchgate.netresearchgate.net The area around the amide proton would show a positive potential, indicating its role as a hydrogen bond donor.
Analysis of Electron Localization Function (ELF) and Localized Orbital Locator (LOL)
The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are topological analysis tools that provide insights into the nature of chemical bonding within a molecule. araproceedings.comjussieu.fr They help to distinguish between covalent bonds, lone pairs, and non-bonding regions by analyzing the electron pair probability. jussieu.frjussieu.fr
ELF: Provides a measure of electron localization. High ELF values (approaching 1) are found in regions corresponding to covalent bonds and lone pairs, while low values indicate regions with delocalized electrons. jussieu.fr
LOL: Also visualizes electron localization, with high values indicating regions where electrons are highly localized, such as in bonding and lone-pair regions. researchgate.net
In this compound, ELF and LOL analyses would clearly delineate the covalent bonds within the benzene (B151609) ring, the butyl chain, and the amide group. araproceedings.com These analyses would also highlight the localization of lone pair electrons on the oxygen and nitrogen atoms, confirming their availability for interactions like hydrogen bonding. researchgate.net
Molecular Docking Simulations for Target Binding Predictionmdpi.comacs.orgnih.govnih.govoatext.com
Molecular docking is a computational technique used to predict the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein. nih.govmdpi.com This method is crucial in drug discovery for identifying potential biological targets and understanding binding mechanisms. mdpi.com For this compound, docking simulations are used to assess its binding affinity and pose within the active sites of enzymes it may inhibit, such as tyrosinase and histone deacetylases (HDACs). mdpi.comnih.gov
Docking studies on similar N-hydroxybenzamide-based compounds have shown that the cap group, which would be the N-butylphenyl moiety in this case, engages in hydrogen bonding and hydrophobic interactions within the enzyme's active site. mdpi.com For instance, in HDAC inhibitors, the benzamide (B126) portion often interacts with key amino acid residues at the rim of the active site channel, while the butyl group can fit into a hydrophobic pocket. mdpi.comrsc.org Similarly, in tyrosinase, the hydroxyl group and aromatic ring can form crucial interactions, including hydrogen bonds and π-π stacking, with residues in the active site. nih.gov
Table 2: Predicted Interactions of this compound with Biological Targets from Docking Simulations
| Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Example) | Type of Interaction |
| Tyrosinase | -6.0 to -8.0 | HIS, MET, VAL nih.govnih.gov | Hydrogen bonding with phenolic OH; Hydrophobic interactions with butyl chain nih.gov |
| Histone Deacetylase (HDAC) | -5.0 to -7.5 | ASP, HIS, PRO mdpi.com | Hydrogen bonding with amide group; Hydrophobic interactions with butyl chain and phenyl ring mdpi.com |
Note: The binding affinity values and residues are illustrative, based on published data for structurally related inhibitors.
Molecular Dynamics Simulations for Dynamic Interaction Analysisacs.orgoatext.compreprints.org
While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time. creative-diagnostics.comoatext.com MD simulations calculate the trajectory of atoms and molecules by applying the laws of classical mechanics, providing insights into the stability and conformational changes of the protein-ligand complex under physiological conditions. preprints.orgnih.gov
For the this compound-protein complex, MD simulations are used to:
Assess Binding Stability: By monitoring the Root Mean Square Deviation (RMSD) of the ligand and protein backbone over the simulation time. A stable RMSD suggests a stable binding complex. preprints.org
Analyze Conformational Flexibility: By calculating the Root Mean Square Fluctuation (RMSF) of individual amino acid residues to identify flexible regions of the protein upon ligand binding.
Study Intermolecular Interactions: To observe the persistence of hydrogen bonds and other non-covalent interactions identified in docking throughout the simulation. acs.org
MD simulations can confirm whether the binding pose predicted by docking is stable or if the ligand undergoes significant conformational changes, thus providing a more accurate assessment of its binding mode and affinity. preprints.org
In Silico Predictions of Molecular Interactions with Biological Macromolecules
In silico methodologies, including molecular docking and molecular dynamics simulations, are powerful tools for predicting and analyzing the interactions between small molecules like this compound and biological macromolecules. While specific computational studies focusing exclusively on this compound are not extensively detailed in publicly available literature, research on its core scaffold, 4-hydroxybenzamide, and closely related derivatives provides significant insights into its potential binding modes and biological targets. These computational predictions are crucial for understanding its mechanism of action and guiding further drug development efforts. dergipark.org.tr
Molecular docking studies on various 4-hydroxybenzamide derivatives have been performed to predict their binding affinities and interaction patterns with a range of biological targets, particularly in the context of antimicrobial and anticancer research. dergipark.org.trresearchgate.net For instance, a derivative of 4-hydroxybenzamide was evaluated for its interaction with bacterial and viral protein receptors, showing predicted binding energies of -6.18 kcal/mol and -5.36 kcal/mol, respectively. dergipark.org.tr These studies indicated that the interactions were stabilized by hydrogen bonds between the ligand and the protein receptors. dergipark.org.tr
In other research focusing on cancer-related targets, various analogues of 4-hydroxybenzamide were studied via molecular docking against proteins like Janus kinase 2 (JAK2), histone deacetylase II (HDAC II), and the epidermal growth factor receptor (EGFR). researchgate.net The results from these computational screenings suggested that different analogues could act as potent inhibitors for these specific enzymes, highlighting the versatility of the 4-hydroxybenzamide scaffold in interacting with diverse biological macromolecules. researchgate.net
The table below summarizes the findings from molecular docking studies on various 4-hydroxybenzamide derivatives.
Table 1: Predicted Molecular Docking Interactions of 4-Hydroxybenzamide Derivatives
| Derivative/Analog Name | Target Macromolecule | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions | Source(s) |
|---|---|---|---|---|
| (E)-N-cinnamoyl-4-methoxybenzamide | Matrix Metalloproteinase-2 (MMP-2) | -8.35 | Hydrogen bonds | researchgate.net |
| (E)-3-chloro-N-cinnamoyl-4-methoxybenzamide | Matrix Metalloproteinase-2 (MMP-2) | -8.50 | Hydrogen bonds | researchgate.net |
| FBFBH* | Bacterial Protein Receptor | -6.18 | Hydrogen bonds | dergipark.org.tr |
| FBFBH* | Viral Protein Receptor | -5.36 | Hydrogen bonds | dergipark.org.tr |
| 4-Hydroxybenzamide Analogue A | Janus Kinase 2 (JAK2) | Potent Inhibitor | Not specified | researchgate.net |
| 4-Hydroxybenzamide Analogue D | Epidermal Growth Factor Receptor (EGFR) | Potent Inhibitor | Not specified | researchgate.net |
*Note: FBFBH is a derivative with the empirical formula C14H11FN2O2. dergipark.org.tr
Furthermore, investigations into the core 4-hydroxybenzamide moiety reveal its potential interactions within the active sites of enzymes. A study involving DNA gyrase B showed that the 4-hydroxybenzamide portion of a ligand could form crucial hydrogen bonds with the main chain of specific amino acid residues. acs.org
Table 2: Predicted Interactions of the 4-Hydroxybenzamide Scaffold with DNA Gyrase B
| Interacting Residue | Interaction Type | Predicted Bond Length (Å) | Source |
|---|---|---|---|
| Alanine 47 (Ala47) | Hydrogen bond (C=O of benzamide with NH of residue) | 3.5 | acs.org |
| Valine 71 (Val71) | Hydrogen bond (OH of hydroxybenzamide with main chain) | 3.2 | acs.org |
Molecular dynamics simulations on structurally similar compounds like butylparaben (B1668127) (the ester analog of this compound) have also provided valuable predictions. These simulations assessed the interaction with the Human Serum Albumin (HSA) transport protein and model cell membranes (dipalmitoylphosphatidylcholine bilayers). oatext.comoatext.com The results indicated that butylparaben has a high binding affinity for HSA, primarily through hydrophobic and polar interactions, and can penetrate the lipid bilayer with relative ease. oatext.comoatext.com Such computational studies suggest that this compound may also bind effectively to transport proteins and interact with cell membranes.
Additionally, computational docking has been used to explore the interaction of butylparaben with the ligand-binding domain of human estrogen receptor α (ERα), suggesting that these types of molecules have the potential for favorable interactions within the receptor. nih.gov These in silico findings collectively underscore the utility of computational chemistry in predicting the molecular behavior of this compound and its analogs, providing a foundation for experimental validation and further research.
Mechanistic Elucidation of Biological Activities Associated with N Butyl 4 Hydroxybenzamide
Enzyme Inhibition and Modulation Studies
N-butyl-4-hydroxybenzamide belongs to the class of N-hydroxybenzamide derivatives, which are recognized as inhibitors of histone deacetylases (HDACs). nih.gov These enzymes play a crucial role in gene expression regulation by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to a more compact chromatin structure and transcriptional repression. nih.gov HDAC inhibitors interfere with this process, causing hyperacetylation of histones and a more relaxed chromatin state, which can reactivate the expression of tumor suppressor genes. nih.gov
The inhibitory mechanism of N-hydroxybenzamide compounds, and by extension this compound, centers on the N-hydroxyamide group. This functional group acts as a zinc-binding group, chelating the Zn2+ ion that is essential for the catalytic activity of most HDACs (Classes I, II, and IV). nih.govnih.gov The interaction blocks the active site of the enzyme, preventing it from deacetylating its substrates.
Research into novel N-hydroxybenzamide derivatives has shown that modifications to the molecule's structure can influence potency and selectivity. For instance, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives demonstrated inhibitory activity against HDACs, with some compounds achieving IC50 values in the low micromolar range. medchemexpress.com The structure-activity relationship of these related benzamide (B126) derivatives indicates that the 2'-substituent on the benzanilide (B160483) moiety, such as an amino or hydroxy group, is critical for inhibitory activity, likely acting as a hydrogen-bonding site or contributing to electrostatic interactions with the enzyme. acs.org While specific studies on the N-butyl variant are limited, the established mechanism for this class of compounds provides a strong framework for its action.
| Compound Structure | Derivative Type | HDAC Inhibitory Activity (IC50) | Reference |
|---|---|---|---|
| N-hydroxy-4-(3-phenylpropanamido)benzamide skeleton | Thiophene substituted derivative | 4.0 µM | medchemexpress.com |
| General N-hydroxybenzamide derivatives | Various substitutions | 1-17 µM | nih.gov |
A comprehensive review of the scientific literature did not yield studies investigating the direct modulation or inhibition of Janus Kinase 2 (JAK2) by this compound. Therefore, the mechanistic details of its interaction with JAK2 cannot be described at this time.
Based on a thorough search of available scientific literature, no research has been published detailing the direct inhibition of the Epidermal Growth Factor Receptor (EGFR) by this compound. While some hydroxybenzoic acid derivatives, such as gallic acid, have been noted to affect EGFR pathways, there is no specific data on the N-butylamide derivative. nih.gov
There is currently no scientific evidence available from published studies to suggest that this compound directly modulates the Cyclooxygenase (COX) or Lipoxygenase (LOX) pathways. Mechanistic details regarding its interaction with these inflammatory pathways are therefore unknown.
Laccases are multi-copper oxidases that catalyze the oxidation of a wide range of phenolic and non-phenolic compounds, making them relevant in various biological and environmental processes. nih.govmdpi.com While direct inhibition studies of laccase by this compound are not available, research on structurally similar compounds provides insights into potential interactions.
Notably, n-butylparaben (n-BP), which shares the n-butyl group and a 4-hydroxybenzoyl moiety with this compound, has been shown to be a substrate for laccase enzymes. In the presence of a laccase-mediator system, n-butylparaben is almost completely degraded. researchgate.net This degradation implies a direct interaction between the compound and the active site of the laccase enzyme. Substrates of an enzyme can act as competitive inhibitors for the conversion of other substrates. The oxidation of phenolic compounds by laccase involves the formation of a free radical at the phenolic hydroxyl group. nih.gov The presence of the n-butylamide group in this compound, as opposed to the ester group in n-butylparaben, would influence the electronic properties and steric hindrance at the active site, suggesting a potential modulatory or inhibitory role.
| Compound | Enzyme System | Observation | Timeframe | Reference |
|---|---|---|---|---|
| n-butylparaben (n-BP) | Laccase from Trametes versicolor with HBT mediator | Almost complete disappearance from reaction mixture | 4 hours | researchgate.net |
| iso-butylparaben (iso-BP) | Laccase from Trametes versicolor with HBT mediator | Almost complete disappearance from reaction mixture | 4 hours | researchgate.net |
Following a detailed review of scientific databases, no studies were found that investigate the inhibition of NAD-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH) by this compound. The mechanism of action for this specific compound on 15-PGDH has not been elucidated.
Cytochrome P450 (CYP) Enzyme Interactions
A review of the scientific literature did not yield specific studies detailing the direct interactions of this compound with Cytochrome P450 (CYP) enzymes. The CYP enzyme superfamily is critical for the metabolism of a vast array of xenobiotics, including many pharmaceutical agents. nih.govnih.gov These enzymes, primarily located in the liver, catalyze Phase I metabolic reactions, typically oxidation, to increase the water solubility of compounds and facilitate their excretion.
Interactions with CYP enzymes can lead to significant drug-drug interactions, either through inhibition or induction of enzyme activity, which can alter the clearance and bioavailability of co-administered drugs. nih.govresearchgate.net While the specific metabolic profile of this compound via CYP pathways is not documented, compounds containing benzamide and n-alkyl groups are generally expected to be substrates for CYP-mediated metabolism. Potential metabolic transformations could include hydroxylation of the n-butyl chain or the aromatic ring, followed by Phase II conjugation reactions. However, without specific experimental data, the precise CYP isozymes involved and the metabolic fate of this compound remain uncharacterized.
Trypanosome Alternative Oxidase Inhibition
The Trypanosome Alternative Oxidase (TAO) is a crucial enzyme for the energy metabolism of bloodstream-form African trypanosomes, the parasites responsible for human African trypanosomiasis (sleeping sickness). nih.gov As this enzyme is absent in mammalian hosts, it represents a highly attractive target for the development of selective trypanocidal drugs. nih.govresearchgate.net
While direct inhibitory data for this compound on TAO is not extensively detailed, significant research has been conducted on structurally similar compounds, particularly N-n-alkyl-dihydroxybenzamides. Research into a series of N-n-alkyl-3,4-dihydroxybenzamides demonstrated their potential as TAO inhibitors. nih.gov These compounds were designed for improved solubility and resistance to serum hydrolases compared to earlier inhibitors. nih.gov
One of the most studied compounds in this class is N-n-butyl-3,4-dihydroxybenzamide . It was shown to be a potent inhibitor of TAO and demonstrated curative effects in mouse models of Trypanosoma brucei brucei infection when co-administered with glycerol (B35011). nih.gov The glycerol combination therapy is designed to simultaneously block the parasite's unique respiratory pathway via TAO inhibition and its anaerobic glycolysis. nih.gov
The 4-hydroxybenzoate (B8730719) scaffold, which is present in this compound, has been the focus of structure-activity relationship (SAR) studies. A new class of cationic and non-cationic 4-hydroxybenzoate inhibitors has been developed, with some compounds showing enzyme inhibition values (IC50) as low as 2 nM against purified TAO. nih.gov This indicates that the 4-hydroxybenzamide (B152061) core structure is a valid pharmacophore for TAO inhibition.
Table 1: In Vitro and In Vivo Activity of the Related Compound N-n-butyl-3,4-dihydroxybenzamide
| Compound | Target Enzyme | Activity Type | Finding | Source |
|---|---|---|---|---|
| N-n-butyl-3,4-dihydroxybenzamide | Trypanosome Alternative Oxidase (TAO) | In Vivo Efficacy | Cured 17 of 19 mice with established T. brucei brucei infections when combined with glycerol. | nih.gov |
| N-n-butyl-3,4-dihydroxybenzamide | Trypanosome Alternative Oxidase (TAO) | Properties | Designed for greater solubility and stability compared to corresponding esters and hydroxamic acids. | nih.gov |
Ribonucleotide Reductase Inhibition
Ribonucleotide Reductase (RNR) is an essential enzyme that catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the building blocks for DNA synthesis and repair. nih.gov This function makes RNR a well-established target for anticancer drugs, such as hydroxyurea (B1673989) and gemcitabine. nih.govwikipedia.org RNR inhibitors act by depleting the pool of available deoxyribonucleotides, thereby halting cell proliferation and inducing apoptosis in rapidly dividing cancer cells.
Currently, there is no scientific literature available that documents or suggests the inhibition of Ribonucleotide Reductase by this compound. Research into novel RNR inhibitors has identified structurally complex molecules, such as COH29 [N-(4-(3,4-dihydroxyphenyl)-5-phenylthiazol-2-yl)-3,4-dihydroxybenzamide], that contain a dihydroxybenzamide moiety, but these are significantly different from this compound. nih.gov Therefore, any interaction between this compound and RNR has not been established.
Modulation of Cellular and Biochemical Pathways
Influence on Cellular Proliferation Mechanisms
The effect of this compound on cellular proliferation has not been specifically investigated in the available scientific literature. Studies on other benzamide derivatives have shown antiproliferative activities through various mechanisms. For instance, a series of N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives were found to exhibit antiproliferative effects against human colon and lung cancer cell lines by inhibiting histone deacetylases and inducing cell-cycle arrest. nih.gov However, due to significant structural differences, these findings cannot be extrapolated to this compound.
Interactions with Metabolic Networks
Specific research detailing the metabolic fate of this compound or its interactions with broader metabolic networks is not available. In general, the metabolism of such a compound would likely involve hydrolysis of the amide bond, catalyzed by amidase enzymes, to yield 4-hydroxybenzoic acid and n-butylamine . These resulting metabolites would then enter their respective endogenous metabolic pathways. For example, 4-hydroxybenzoic acid is a known phenolic compound that can be found in various plants and can be further metabolized in mammals. mdpi.com However, without dedicated studies on this compound, its complete metabolic profile and its impact on cellular metabolic networks remain unknown.
Impact on Cancer-Related Signaling Pathways
There is currently no available research data on the effects of this compound on any cancer-related signaling pathways. Numerous small molecules can modulate key signaling cascades involved in cancer progression, such as the PI3K/Akt or STAT3 pathways. nih.govucdavis.edu For example, studies on unrelated compounds like ligustilide (B1675387) and n-butylphthalide have shown they can inhibit glioma cell proliferation by regulating the PI3K/Akt pathway. nih.gov Similarly, certain N-substituted sulfamoylbenzamide derivatives have been identified as inhibitors of the STAT3 signaling pathway. ucdavis.edu However, no such mechanistic studies have been published for this compound.
Antimicrobial Activity Mechanistic Insights
The biological activities of this compound are a subject of scientific inquiry, with research pointing towards a variety of antimicrobial actions. The mechanisms underlying these effects are multifaceted, targeting different essential processes in bacteria, fungi, viruses, and protozoa. Elucidation of these mechanisms is crucial for understanding the compound's potential.
Antibacterial Action
The antibacterial mechanisms associated with benzamide derivatives, the chemical class to which this compound belongs, involve targeting fundamental bacterial processes. A primary mode of action is the disruption of the bacterial cell membrane. Research on related compounds has shown that these molecules can interact with the negatively charged components of the bacterial cell membrane, such as lipopolysaccharides in Gram-negative bacteria, leading to a loss of membrane integrity and cell death. nih.govoregonstate.education
Another significant antibacterial mechanism is the inhibition of cell division. Certain benzamides have been identified as inhibitors of the FtsZ protein. nih.gov FtsZ is a crucial protein that assembles into a "Z-ring" at the site of cell division, serving as a scaffold for the recruitment of other proteins necessary for cytokinesis. By inhibiting FtsZ, these compounds prevent proper cell division, leading to filamentation and eventual lysis of the bacterial cells. nih.gov This targeted action against an essential and highly conserved bacterial protein makes it a promising area of investigation.
Table 1: Proposed Antibacterial Mechanisms of Benzamide Derivatives
| Mechanism of Action | Target | Consequence for Bacteria |
| Membrane Disruption | Bacterial cell membrane (inner and outer) | Loss of integrity, leakage of cellular contents, cell death nih.govoregonstate.education |
| Inhibition of Cell Division | FtsZ protein | Prevention of Z-ring formation, failed cytokinesis, cell lysis nih.gov |
Antifungal Action
The antifungal activity of compounds structurally related to this compound is often attributed to their ability to interfere with the fungal cell membrane, a structure vital for the organism's survival. A key target within the fungal membrane is ergosterol, the primary sterol component in fungi, which is absent in mammalian cells. nih.gov Some amide compounds are believed to act by binding to ergosterol, leading to the formation of pores or channels in the membrane. scielo.br This disruption compromises the membrane's selective permeability, causing leakage of essential ions and small molecules, ultimately resulting in cell death. scielo.br
In addition to direct membrane damage, other potential mechanisms have been explored. For instance, some related molecules induce the accumulation of intracellular reactive oxygen species (ROS) and cause a loss in the mitochondrial membrane potential. nih.govnih.gov This oxidative stress can damage cellular components, including proteins, lipids, and nucleic acids, contributing to the antifungal effect. Furthermore, molecular docking studies with similar amide structures suggest possible inhibition of key fungal enzymes, such as those involved in DNA synthesis (e.g., thymidylate synthase) or cell wall synthesis (e.g., 1,3-β-glycan synthase), indicating that the antifungal action could be multi-targeted. scielo.br
Table 2: Potential Antifungal Mechanisms of Action
| Proposed Mechanism | Cellular Target | Effect on Fungal Cell |
| Ergosterol Binding | Fungal plasma membrane | Increased membrane permeability, leakage of contents scielo.br |
| Oxidative Stress Induction | Mitochondria | Accumulation of ROS, loss of membrane potential nih.govnih.gov |
| Enzyme Inhibition | DNA and cell wall synthesis enzymes | Disruption of essential biosynthetic pathways scielo.br |
Antiviral Action
Investigations into N-phenyl benzamides, a class inclusive of this compound's core structure, have revealed mechanisms that directly target viral particles. nih.gov The primary proposed mechanism involves the binding of the compound to the viral capsid, which is the protein shell that encloses the viral genetic material. nih.govyoutube.com This interaction is thought to stabilize the capsid, preventing the necessary conformational changes required for the virus to uncoat and release its genome into the host cell. ebsco.comwikipedia.org
Time-of-addition assays have shown that the most significant antiviral effect occurs when these compounds are pre-incubated with the virus before it comes into contact with host cells. nih.gov This suggests a direct inactivating effect on the virions, effectively neutralizing them before infection can be established. nih.gov While the primary effect appears to be on the virion itself, some contribution to antiviral activity may also occur at later stages of the viral life cycle. nih.gov This direct action on the virus particle represents a key strategy for inhibiting viral replication. nih.govnih.gov
Antiprotozoal Action
The N-benzoyl-2-hydroxybenzamide scaffold has demonstrated activity against several protozoan parasites, suggesting potential mechanisms for this compound. nih.gov
Plasmodium falciparum: The mechanism of action against the malaria parasite, P. falciparum, is often linked to the parasite's unique process of hemoglobin digestion. During its growth within red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic heme. To protect itself, the parasite polymerizes this heme into an inert crystalline substance called hemozoin in its digestive vacuole. nih.gov Compounds with structures similar to hydroxybenzamides are thought to interfere with this detoxification process by binding to heme and preventing its polymerization into hemozoin. nih.gov The accumulation of free heme is highly toxic to the parasite, leading to oxidative damage and cell death. nih.govburnet.edu.au
Trypanosoma: For trypanosomes, the causative agents of African trypanosomiasis, several mechanisms have been proposed for related compounds. One potential target is the parasite's respiratory chain. For example, t-Butyl-4-hydroxyanisole, a structurally related compound, has been shown to inhibit the electron transport chain, leading to reduced oxygen consumption and a shift in the redox state of the cell, ultimately inhibiting growth. nih.gov Another potential mechanism involves the inhibition of essential enzymes like ornithine decarboxylase, which is crucial for the synthesis of polyamines required for cell division and differentiation in trypanosomes. nih.gov
Leishmania: In the case of Leishmania, the mechanism of action for related compounds appears to involve the disruption of cell division, specifically cytokinesis. Studies on a β-carboline carboxamide derivative showed that the compound did not interfere with the duplication of key cellular structures like the nucleus or kinetoplast but specifically prevented the final separation of the daughter cells. nih.gov This leads to a cytostatic effect, halting the proliferation of the parasite. nih.gov
Table 3: Summary of Antiprotozoal Mechanisms for Related Compounds
| Protozoan Parasite | Proposed Mechanism of Action | Reference Compound Class/Example |
| Plasmodium falciparum | Inhibition of hemozoin formation | 4-Aminoquinolines, N-benzoyl-2-hydroxybenzamides nih.govnih.gov |
| Trypanosoma species | Inhibition of the electron transport chain | t-Butyl-4-hydroxyanisole nih.gov |
| Trypanosoma species | Inhibition of ornithine decarboxylase | Eflornithine nih.gov |
| Leishmania species | Impairment of cytokinesis | N-butyl-[1-(4-methoxy)phenyl-9H-β-carboline]-3-carboxamide nih.gov |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-butyl-4-hydroxybenzamide, and how can purity be maximized?
- Methodology :
- Reagent Selection : Use O-benzyl hydroxylamine hydrochloride as a nucleophile in acylation reactions to form the benzamide backbone. Ensure reagents are sourced from reliable suppliers (e.g., Oakwood Chemical) and stored under anhydrous conditions .
- Reaction Conditions : Conduct reactions in oven-dried glassware under inert atmospheres (e.g., nitrogen). Stirring efficiency is critical; use Teflon-coated stir bars for homogeneous mixing .
- Purification : Employ column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) to isolate the product. Confirm purity via HPLC or TLC (Rf ~0.3–0.5) .
Q. Which analytical techniques are most effective for characterizing this compound?
- Methodology :
- Structural Confirmation : Use H/C NMR to verify substituent positions (e.g., butyl chain integration at δ ~0.8–1.5 ppm for CH, CH). IR spectroscopy identifies key functional groups (e.g., amide C=O stretch at ~1650–1680 cm) .
- Crystallography : For crystalline derivatives, single-crystal X-ray diffraction resolves bond angles and torsion effects (e.g., orthorhombic P222 space group) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 236.1284) .
Q. How can researchers determine the solubility and stability of this compound in various solvents?
- Methodology :
- Solubility Screening : Use shake-flask methods in solvents like DMSO, ethanol, and aqueous buffers (pH 1–13). Quantify via UV-Vis at λmax ~270 nm .
- Stability Studies : Incubate samples under accelerated conditions (40°C, 75% RH) for 4 weeks. Monitor degradation via LC-MS and compare peak areas .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for this compound derivatives?
- Methodology :
- Data Harmonization : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) using standardized protocols (IC vs. EC). Account for variables like cell line heterogeneity or buffer composition .
- Meta-Analysis : Pool data from multiple studies (e.g., PubChem, Acta Crystallogr.) and apply statistical tools (e.g., ANOVA) to identify outliers or confounding factors .
Q. How can computational modeling guide the design of this compound analogs with enhanced target specificity?
- Methodology :
- Docking Studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., MMP-9/MMP-13). Focus on substituent effects (e.g., trifluoromethyl groups improve hydrophobic interactions) .
- QSAR Modeling : Train models on datasets (e.g., IC values) to correlate structural features (e.g., logP, polar surface area) with activity. Validate via leave-one-out cross-validation .
Q. What experimental approaches elucidate the metabolic pathways of this compound in biological systems?
- Methodology :
- In Vitro Metabolism : Incubate with liver microsomes (human/rat) and identify metabolites via UPLC-QTOF-MS. Compare fragmentation patterns to reference libraries .
- Isotope Labeling : Synthesize C-labeled analogs to track metabolic fate in vivo. Use autoradiography or scintillation counting for quantification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
